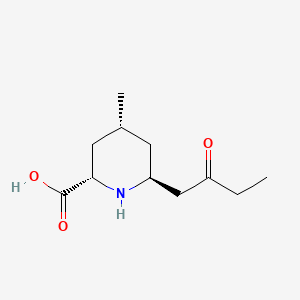
(2S,4R,6S)-4-methyl-6-(2-oxobutyl)piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4R,6S)-4-methyl-6-(2-oxobutyl)piperidine-2-carboxylic acid is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is a member of the organic acids family and is known for its distinct molecular structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trichoponamic acid typically involves a series of organic reactions. One common method includes the use of trichloroacetic acid and acetone precipitation. This method is widely used for protein and DNA precipitation and involves the following steps:
Trichloroacetic Acid/Acetone Precipitation: Plant tissues are ground to a powder in liquid nitrogen, and the proteins are precipitated using a 5-20% (wt/vol) trichloroacetic acid/acetone solution.
Industrial Production Methods
Industrial production of trichoponamic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: High-quality raw materials are selected and prepared for the synthesis process.
Reaction Optimization: Reaction conditions such as temperature, pressure, and pH are optimized to maximize yield.
Purification: The synthesized trichoponamic acid is purified using techniques such as crystallization and chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
(2S,4R,6S)-4-methyl-6-(2-oxobutyl)piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert trichoponamic acid into its corresponding alcohols or other reduced forms.
Substitution: Substitution reactions involve replacing one functional group in trichoponamic acid with another, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of trichoponamic acid include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution Reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from the reactions of trichoponamic acid depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Scientific Research Applications
(2S,4R,6S)-4-methyl-6-(2-oxobutyl)piperidine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of metabolic pathways and enzyme activities.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of trichoponamic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes and cellular functions. The exact molecular targets and pathways depend on the specific application and context in which trichoponamic acid is used.
Comparison with Similar Compounds
Similar Compounds
(2S,4R,6S)-4-methyl-6-(2-oxobutyl)piperidine-2-carboxylic acid can be compared with other similar compounds such as:
Tricosanoic Acid: A very long-chain fatty acid with similar chemical properties.
Phenolic Compounds: Organic compounds containing a phenol moiety, known for their biological activities.
Uniqueness
This compound is unique due to its specific molecular structure and reactivity, which distinguish it from other similar compounds. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
74235-25-9 |
|---|---|
Molecular Formula |
C11H19NO3 |
Molecular Weight |
213.27 g/mol |
IUPAC Name |
(2S,4R,6S)-4-methyl-6-(2-oxobutyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO3/c1-3-9(13)6-8-4-7(2)5-10(12-8)11(14)15/h7-8,10,12H,3-6H2,1-2H3,(H,14,15)/t7-,8+,10+/m1/s1 |
InChI Key |
TTYVMAIXDAWXKQ-WEDXCCLWSA-N |
SMILES |
CCC(=O)CC1CC(CC(N1)C(=O)O)C |
Isomeric SMILES |
CCC(=O)C[C@@H]1C[C@H](C[C@H](N1)C(=O)O)C |
Canonical SMILES |
CCC(=O)CC1CC(CC(N1)C(=O)O)C |
Synonyms |
4-methyl-6-(2-oxobutyl)-2-piperidinecarboxylic acid 4-MOPC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


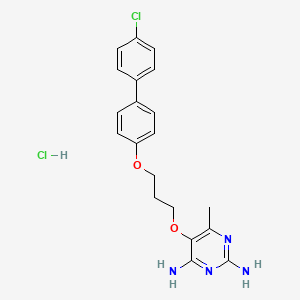
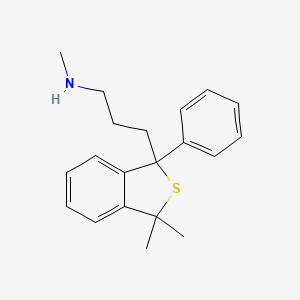
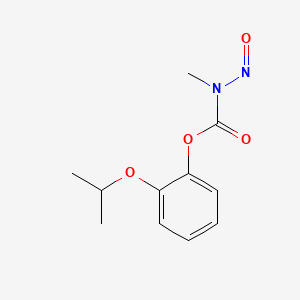
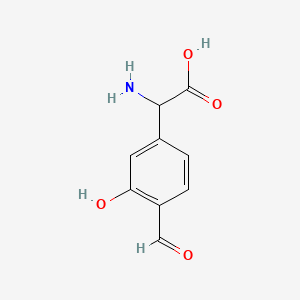
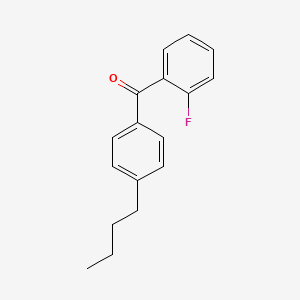

![[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-imidazol-1-ylphosphinic acid](/img/structure/B1219385.png)
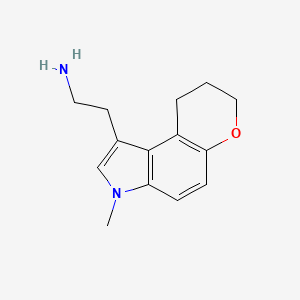
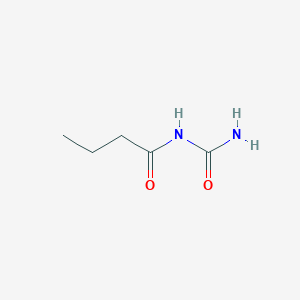

![[(2S,3S,4S,5R,6S,8S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B1219391.png)
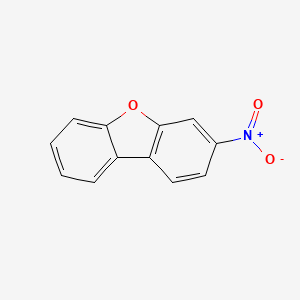

![[2,6'-Bibenzothiazole]-7-sulfonic acid, 2'-(4-aminophenyl)-6-methyl-](/img/structure/B1219394.png)
